lithium;2-ethylhexanoate
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Overview
Description
Lithium 2-ethylhexanoate is an organometallic compound with the molecular formula C8H15LiO2. It is the lithium salt of 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its role as a catalyst in the production of flexible polyurethane foams and other polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexanoate can be synthesized through the reaction of 2-ethylhexanoic acid with lithium hydroxide or lithium carbonate. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction is as follows:
C8H16O2+LiOH→C8H15LiO2+H2O
In this reaction, 2-ethylhexanoic acid (C8H16O2) reacts with lithium hydroxide (LiOH) to form lithium 2-ethylhexanoate (C8H15LiO2) and water (H2O).
Industrial Production Methods
Industrial production of lithium 2-ethylhexanoate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-ethylhexanoate primarily undergoes reactions typical of organometallic compounds. These include:
Transesterification: It acts as a catalyst in the transesterification of flexible polyurethane foams with diethylene glycol.
Polymerization: It is used as a catalyst in various polymerization reactions, including the production of polyesters and polyurethanes.
Common Reagents and Conditions
Transesterification: Diethylene glycol is commonly used as a reagent, with the reaction occurring under mild heating conditions.
Polymerization: Monomers such as ethylene glycol and terephthalic acid are used, with the reaction typically occurring under elevated temperatures and pressures.
Major Products Formed
Transesterification: The major products are modified polyurethane foams with enhanced flexibility and durability.
Polymerization: The major products are polyesters and polyurethanes with specific desired properties.
Scientific Research Applications
Lithium 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of lithium 2-ethylhexanoate is primarily related to its role as a catalyst. In transesterification reactions, it facilitates the exchange of ester groups between molecules, leading to the formation of new ester bonds. In polymerization reactions, it helps initiate and propagate the polymer chain growth .
On a molecular level, lithium ions can interact with various enzymes and receptors, potentially influencing biological pathways. For example, lithium ions are known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in mood regulation and neuroprotection .
Comparison with Similar Compounds
Lithium 2-ethylhexanoate can be compared with other lithium carboxylates, such as:
- Lithium acetate
- Lithium propionate
- Lithium butyrate
Uniqueness
- Solubility : Lithium 2-ethylhexanoate is more soluble in organic solvents compared to other lithium carboxylates, making it more suitable for certain industrial applications .
- Catalytic Activity : It has unique catalytic properties that make it particularly effective in transesterification and polymerization reactions .
Similar Compounds
- Lithium acetate : Used in similar catalytic applications but with different solubility and reactivity profiles.
- Lithium propionate : Also used in polymerization reactions but with different physical properties.
- Lithium butyrate : Similar applications but less commonly used due to its lower solubility in organic solvents .
Properties
IUPAC Name |
lithium;2-ethylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZKNBXUMANNDL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC(CC)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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